molecular formula C30H26N4O B2681566 N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 337483-25-7

N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Número de catálogo: B2681566
Número CAS: 337483-25-7
Peso molecular: 458.565
Clave InChI: KLAWDIPKUBSYAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and various substituents that contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with an appropriate aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the coupling of the quinazoline derivative with N-(2,4-dimethylphenyl)amine to form the desired benzamide compound. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and solvents. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the quinazoline ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to partially or fully reduced quinazoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide has been studied for its potential as an anticancer agent. Quinazoline derivatives are known to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth.

Case Study : A study demonstrated that quinazoline derivatives exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the inhibition of the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation and survival .

Anticonvulsant Activity

Research indicates that compounds with similar structures have shown anticonvulsant properties. This compound may possess similar effects due to its ability to modulate neurotransmitter systems.

Case Study : In a comparative study, quinazoline derivatives were tested in various seizure models (maximal electroshock and pentylenetetrazole models). The results indicated that certain derivatives significantly reduced seizure activity, suggesting potential therapeutic applications for epilepsy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Quinazolines have been reported to exhibit activity against various bacterial strains.

Research Findings : A review highlighted the antimicrobial effects of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Summary of Applications

ApplicationDescriptionSupporting Studies
AnticancerInhibits EGFR pathway leading to reduced tumor growth in cancer cell linesStudies on quinazoline derivatives showing cytotoxicity against breast cancer cells
AnticonvulsantModulates neurotransmitter systems to reduce seizure activityComparative studies on seizure models demonstrating anticonvulsant effects
AntimicrobialDisrupts bacterial cell wall synthesis and metabolic pathwaysReviews on antimicrobial activity of quinazolines against various bacterial strains

Mecanismo De Acción

The mechanism of action of N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to the active sites of certain enzymes, inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.

Comparación Con Compuestos Similares

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent.

    Erlotinib: Similar to gefitinib, it targets epidermal growth factor receptor (EGFR) tyrosine kinase.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity for certain molecular targets. Its combination of methyl and phenyl groups on the quinazoline core and the benzamide moiety may result in unique pharmacokinetic and pharmacodynamic properties compared to other quinazoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

PropertyValue
Molecular FormulaC27H24N6O
Molecular Weight448.5 g/mol
IUPAC NameThis compound
InChIInChI=1S/C27H24N6O/c1-17...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. The compound is believed to inhibit various receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways related to proliferation and survival.

  • Inhibition of Kinases : The compound has shown inhibitory effects on several RTKs, including EGFR and PDGFR. In vitro studies indicate that it can significantly reduce the activity of these kinases, which are often overexpressed in cancerous tissues .
  • Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines.

  • Cell Line Testing : The compound has been tested against several human cancer cell lines such as MCF-7 (breast), HeLa (cervical), and A2780 (ovarian). Results demonstrated significant antiproliferative effects with IC50 values ranging from 0.50 μM to 3.58 μM depending on the specific cell line tested .
  • Structure-Activity Relationship (SAR) : Variations in the chemical structure have been explored to enhance biological activity. For instance, modifications in the quinazoline moiety have been linked to increased potency against specific cancer types. Compounds with additional functional groups often exhibited improved binding affinity to target kinases .

Case Studies

  • Study on MCF-7 Cells : A recent study reported that this compound exhibited an IC50 value of 0.62 μM against MCF-7 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics .
  • Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate the binding interactions between the compound and target kinases. The results suggested that the compound forms stable complexes with the active sites of EGFR and PDGFR, reinforcing its potential as a therapeutic agent .

Propiedades

IUPAC Name

N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O/c1-19-9-15-26(21(3)17-19)32-29(35)23-11-13-24(14-12-23)31-30-33-27-16-10-20(2)18-25(27)28(34-30)22-7-5-4-6-8-22/h4-18H,1-3H3,(H,32,35)(H,31,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAWDIPKUBSYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.